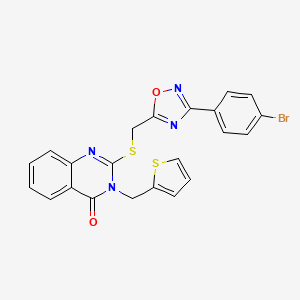

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its ability to target specific signaling pathways that are involved in cancer cell growth and survival.

Scientific Research Applications

Cytochrome P450-Dependent Hydroxylation

Microsomes isolated from wheat seedling tissues oxidized the sulfonylurea herbicide prosulfuron. The study identified major and minor enzymatic oxidation products, contributing to our understanding of sulfonylurea herbicides' metabolic pathways in plants (D. S. F. and H. R. Swanson, 1996).

Antibacterial and Surface Activity

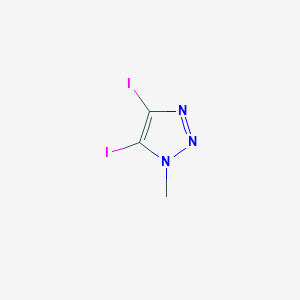

A study synthesized 1,2,4-triazole derivatives, demonstrating their antimicrobial activity and potential use as surface active agents. These derivatives are crucial in understanding the synthesis and applications of biologically active heterocycles (R. El-Sayed, 2006).

Degradation Influenced by Abiotic Factors

The stability of sulfosulfuron in a controlled environment was studied, highlighting how pH, temperature, solvent, and surface affect its degradation. This research is significant in understanding the environmental impact and degradation pathways of sulfonylurea herbicides (S. Saha & G. Kulshrestha, 2002).

Effects of Soil pH and Water Content on Dissipation

Investigation into the fate of prosulfuron in soils revealed the strong influence of soil pH and water content on the herbicide's dissipation rate. This information is pivotal for agricultural practices and environmental impact assessments (R. P. Hultgren, R. Hudson, & G. Sims, 2002).

Determination in Human Plasma

A method for determining a non-peptide oxytocin receptor antagonist in human plasma was described. This highlights the relevance of such compounds in medical diagnostics and therapeutic monitoring (W. Kline, S. Kusma, & B. Matuszewski, 1999).

Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives

A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated against butyrylcholinesterase. This research contributes to the development of compounds with potential therapeutic applications (H. Khalid et al., 2016).

Inhibitors of Human and Murine Soluble Epoxide Hydrolase

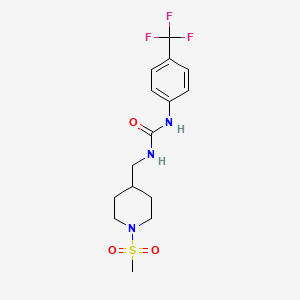

A study on 1,3-disubstituted ureas as inhibitors of soluble epoxide hydrolase demonstrated improvements in pharmacokinetic parameters. These findings are significant in developing new therapeutic agents (T. Rose et al., 2010).

properties

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3N3O3S/c1-25(23,24)21-8-6-11(7-9-21)10-19-14(22)20-13-4-2-12(3-5-13)15(16,17)18/h2-5,11H,6-10H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJDWGHSSUSFSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2928686.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2928688.png)

![N-(3-chloro-4-methylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2928690.png)

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)

![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2928697.png)

![Tert-butyl N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]carbamate](/img/structure/B2928699.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)

![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)

![N,N-diethyl-2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2928707.png)